Namogenin C
Description
Namogenin C is a steroidal sapogenin isolated from medicinal plants such as Dracaena angustifolia and other species native to Papua New Guinea . Structurally, it belongs to the class of lipids and lipid-like molecules, specifically categorized under steroids and steroid derivatives . Its molecular formula is C28H44O5, with a molecular weight of 460.60 g/mol . The compound features a unique spirocyclic framework, including a 5-oxapentacyclic core and hydroxyl groups at positions 2, 14, and 16, as inferred from its SMILES notation (CC1C2(CCC(=C)CO2)OC3C1(C4(CCC5C(C4(C3)O)CC=C6C5(C(CC(C6)O)O)C)C)O) .
Namogenin C is traditionally used in Papua New Guinea for treating asthma, appetite loss, and weight-related ailments .
Properties
Molecular Formula |
C27H40O6 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(1R,2R,4S,6R,7S,8S,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,8,14,16-tetrol |
InChI |
InChI=1S/C27H40O6/c1-15-7-10-26(32-14-15)16(2)27(31)22(33-26)13-25(30)20-6-5-17-11-18(28)12-21(29)24(17,4)19(20)8-9-23(25,27)3/h5,16,18-22,28-31H,1,6-14H2,2-4H3/t16-,18-,19+,20-,21-,22+,23+,24+,25-,26-,27-/m1/s1 |
InChI Key |
YDCAYRNXFGXGAJ-DETVFNIRSA-N |
Isomeric SMILES |
C[C@@H]1[C@@]2(CCC(=C)CO2)O[C@@H]3[C@]1([C@]4(CC[C@H]5[C@H]([C@@]4(C3)O)CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)O |
Canonical SMILES |
CC1C2(CCC(=C)CO2)OC3C1(C4(CCC5C(C4(C3)O)CC=C6C5(C(CC(C6)O)O)C)C)O |
Synonyms |
namogenin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Namogenin C is part of a family of structurally related sapogenins. Below is a detailed comparison with its analogs, focusing on structural, physicochemical, and functional properties.
Structural and Physicochemical Comparisons
Key Observations :
- Molecular Weight : Namogenin C (460.60 g/mol) is lighter than Namogenin A (462.60 g/mol) due to the absence of a methyl group at C13 .
- Functional Groups : Unlike Namogenin A, Namogenin C contains a double bond at C4 (indicated by
CCC(=C)CO2in its SMILES), which may enhance its reactivity and solubility compared to saturated analogs .
Pharmacological Activity
Key Observations :
- Potency : Namogenin A exhibits stronger anti-proliferative effects than Namogenin C, likely due to its additional methyl group enhancing hydrophobic interactions with cellular targets .
- Therapeutic Scope : Namogenin C’s traditional use for asthma contrasts with Namogenin B’s application in weight management, suggesting structure-dependent bioactivity .
Q & A
Q. How to statistically analyze dose-dependent effects of Namogenin C in heterogeneous cell populations?
- Methodological Answer: Apply mixed-effects models to account for intra-experiment variability. Use bootstrapping (1,000 iterations) to estimate confidence intervals for EC50 values. For single-cell heterogeneity, employ flow cytometry with dimensionality reduction (t-SNE) .
Q. What criteria determine the inclusion/exclusion of outlier data points in Namogenin C studies?
- Methodological Answer: Predefine outlier thresholds (e.g., >3 SD from mean) in the study protocol. Use Grubbs’ test for single outliers or Dixon’s Q-test for small datasets. Report excluded data transparently in supplementary materials .
Ethical & Regulatory Considerations
Q. How to design ethically compliant clinical trials for Namogenin C derivatives?
- Methodological Answer: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Submit protocols to institutional review boards (IRBs) with risk-benefit analyses, informed consent templates, and adverse event reporting plans. For Phase I trials, justify starting doses using NOAEL (no-observed-adverse-effect-level) from preclinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
